Benzyl 6-hydroxynicotinate
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Overview
Description
Benzyl 6-hydroxynicotinate is a chemical compound with the molecular formula C13H11NO3 It is a derivative of nicotinic acid, featuring a benzyl ester group and a hydroxyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 6-hydroxynicotinate can be synthesized through esterification reactions involving 6-hydroxynicotinic acid and benzyl alcohol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Benzyl 6-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 6-ketonicotinic acid or 6-carboxynicotinic acid.
Reduction: Formation of dihydrothis compound.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Benzyl 6-hydroxynicotinate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 6-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 6-position of the pyridine ring plays a crucial role in its biological activity. It can form hydrogen bonds with target proteins, influencing their function and activity. Additionally, the benzyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
6-hydroxynicotinic acid: A precursor in the synthesis of Benzyl 6-hydroxynicotinate, featuring similar structural elements but lacking the benzyl ester group.
Benzyl nicotinate: Another ester derivative of nicotinic acid, used primarily as a vasodilator in topical preparations.
Uniqueness: this compound is unique due to the presence of both the benzyl ester and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl 6-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12-7-6-11(8-14-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBIRINXNOIQIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CNC(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427468 |
Source
|
Record name | BENZYL 6-HYDROXYNICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191157-01-4 |
Source
|
Record name | BENZYL 6-HYDROXYNICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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